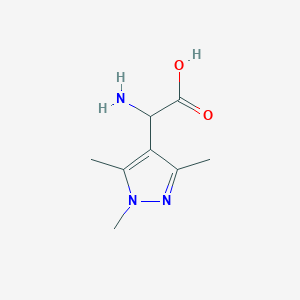

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

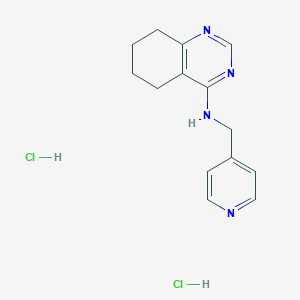

The molecular structure of “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) with three methyl groups attached at the 1, 3, and 5 positions. An acetic acid group is attached to the 2 position, and an amino group is also attached to the 2 position.Applications De Recherche Scientifique

Synthetic Chemistry

Pyrazole derivatives, including “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, are extensively found as a core framework in a huge library of heterocyclic compounds . They are used in the development of novel synthetic approaches, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

Biological Activities

Pyrazole derivatives have been reported to have promising biological potencies . They are used in examining different potencies of pyrazoles and seeking potential applications of pyrazoles .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which could potentially include “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles have also demonstrated potent antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Potential Binding to Lanosterol 14α-demethylase (CYP51)

New compounds, potentially including “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, have been assessed for their possible ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .

Orientations Futures

The future directions for research on “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” and similar compounds could involve further exploration of their potential therapeutic applications, given the interest in pyrazole derivatives in medicinal chemistry . Additionally, development of new synthesis methods could also be a focus of future research .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Pyrazole derivatives have been found to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

It has a relatively low molecular weight (183.208 Da), a moderate number of hydrogen bond acceptors (5) and donors (3), and no violations of Lipinski’s rule of five . These properties are generally favorable for absorption and distribution in the body .

Result of Action

Based on the known activities of other pyrazole derivatives, it may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target .

Propriétés

IUPAC Name |

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHZFZDWFBBWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)

![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)

![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)

![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)